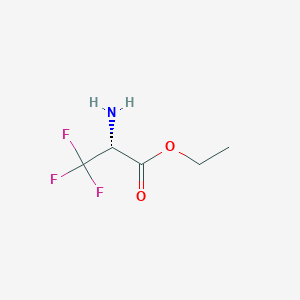

Ethyl 3,3,3-trifluoroalaninate

Description

Significance of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine in amino acids can dramatically alter their chemical and physical properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to the amino acid structure. nih.gov These modifications can influence acidity, basicity, lipophilicity, and metabolic stability. numberanalytics.com For instance, the introduction of fluorine can increase a compound's lipophilicity, potentially improving its ability to cross cell membranes. numberanalytics.com Furthermore, the C-F bond's stability can enhance resistance to enzymatic degradation. numberanalytics.com In the context of peptides, the incorporation of fluorinated amino acids can modulate conformation, which is intrinsically linked to biological function. nih.gov This has led to the use of fluorinated amino acids in creating more stable and potent peptide-based drugs. nih.govnih.gov

Overview of Alpha-Trifluoromethylated Amino Acid Esters

Alpha-trifluoromethylated amino acid esters are a significant subclass of fluorinated amino acids, characterized by a trifluoromethyl group at the alpha-position. These compounds are valuable building blocks in organic synthesis, particularly for creating peptides with enhanced properties. nih.gov The trifluoromethyl group can significantly influence the reactivity and biological activity of the resulting molecules. The synthesis of these esters has been an active area of research, with various methods developed to introduce the trifluoromethyl group enantioselectively. nih.govorganic-chemistry.org These esters serve as precursors to a wide range of more complex molecules, including unnatural amino acids and peptidomimetics. nih.gov

Research Trajectory of Ethyl 3,3,3-Trifluoroalaninate

This compound, also known by its IUPAC name ethyl 2-amino-3,3,3-trifluoropropanoate, is a key example of an alpha-trifluoromethylated amino acid ester. vulcanchem.com Its research trajectory has been closely tied to the growing interest in fluorinated compounds for pharmaceutical and materials science applications. numberanalytics.com Initially, research focused on its synthesis, often involving the esterification of 3,3,3-trifluoroalanine. vulcanchem.com More recent research has explored its use as a versatile intermediate in the synthesis of various organic compounds, including heterocyclic structures and modified peptides. nih.gov The compound's ability to introduce a trifluoromethyl group makes it a valuable tool for chemists seeking to fine-tune the properties of target molecules. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C5H8F3NO2 |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |

InChI Key |

CLPSWBHEWJZMBS-GSVOUGTGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(F)(F)F)N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,3,3 Trifluoroalaninate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a minimal number of steps from readily available precursors. These are often favored for their efficiency and atom economy.

Esterification Pathways

A primary and straightforward method for synthesizing ethyl 3,3,3-trifluoroalaninate is the direct esterification of its parent amino acid, 3,3,3-trifluoroalanine. This reaction is typically performed by treating the amino acid with ethanol (B145695) in the presence of an acid catalyst. The hydrochloride salt of the product is often isolated, which enhances its stability and solubility in polar solvents. vulcanchem.com A common approach is acid-catalyzed esterification where hydrochloric acid serves as both the catalyst and the source for salt formation. vulcanchem.com The crude product from this reaction can be purified by recrystallization from ethanol/ether mixtures to achieve high purity. vulcanchem.com

A patent for the synthesis of ethyl trifluoroacetate (B77799) outlines a continuous flow process that could be adapted for this compound by substituting trifluoroacetic acid with 3,3,3-trifluoroalanine. vulcanchem.comgoogle.com

Table 1: Representative Acid-Catalyzed Esterification

| Reactants | Catalyst | Product | Purity |

|---|---|---|---|

| 3,3,3-Trifluoroalanine, Ethanol | Hydrochloric Acid (HCl) | This compound hydrochloride | >95% (after recrystallization) vulcanchem.com |

Multi-step Convergent Syntheses

For this compound, a convergent multi-step synthesis could involve the preparation of a key intermediate, such as a trifluoromethyl-containing imine, which is then reacted with another fragment to complete the molecule. For instance, a synthetic route could begin with the formation of an imine from ethyl trifluoropyruvate, which then undergoes reduction to introduce the amino group. mdpi.com This approach allows for the strategic introduction of functional groups and can be adapted for asymmetric synthesis. libretexts.orgtrine.edu

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. tcichemicals.comsigmaaldrich.com These strategies introduce chirality in a controlled manner, leading to a specific stereoisomer of the target molecule.

Chiral Auxiliaries in Enantioselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine derivatives has been achieved using this principle. mdpi.com In this method, a chiral sulfinimine is prepared from ethyl trifluoropyruvate and a chiral sulfinamide. mdpi.com The subsequent reduction of this sulfinimine with a reducing agent like diisobutylaluminium hydride (DIBAH) proceeds with high diastereoselectivity. mdpi.com The stereochemical outcome is directed by the chiral sulfinyl group. The resulting sulfinamides can then be hydrolyzed under acidic conditions to yield the enantiomerically enriched amino acid ester. mdpi.com The choice of reducing agent can influence which diastereomer is formed. mdpi.com

Other common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, which are particularly effective in stereoselective aldol (B89426) reactions, and pseudoephedrine amides. wikipedia.orgresearchgate.net The principles of these auxiliaries, which control the approach of reagents to a prochiral center, are broadly applicable to the synthesis of chiral amino acids. wikipedia.org

Table 2: Diastereoselective Reduction of a Chiral Sulfinimine Intermediate

| Intermediate | Reducing Agent | Product (Diastereomeric Sulfinamides) | Diastereomeric Ratio |

|---|---|---|---|

| (S)-N-p-Tolylsulfinyl-imine of ethyl trifluoropyruvate | DIBAH | (SS, RC)-Sulfinamide 4 and (SS, SC)-Sulfinamide 5 | 1:19 mdpi.com |

| (S)-N-p-Tolylsulfinyl-imine of ethyl trifluoropyruvate | 9-BBN | (SS, RC)-Sulfinamide 4 and (SS, SC)-Sulfinamide 5 | 14:1 mdpi.com |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.gov Transition metals complexed with chiral ligands are frequently employed as catalysts. frontiersin.org

In the context of synthesizing molecules structurally related to this compound, rhodium(II) catalysts have been used for asymmetric carbene transfer reactions. researchgate.net Specifically, the asymmetric cyclopropanation of olefins with ethyl 3,3,3-trifluoro-2-diazopropionate, a precursor that generates a trifluoromethyl-substituted carbene, has been studied. researchgate.net The reaction, catalyzed by chiral Rh(II) complexes, produces chiral cyclopropanes. While the enantioselectivity in some cases was moderate, with a maximum enantiomeric excess (ee) of 75% observed for 4-methoxystyrene, it demonstrates the principle of using chiral catalysts to control the stereochemistry of reactions involving this fluorinated three-carbon backbone. researchgate.net

Table 3: Asymmetric Cyclopropanation using Ethyl 3,3,3-trifluoro-2-diazopropionate

| Substrate | Chiral Catalyst System | Product Type | Max. Yield | Max. Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1,1-Diphenylethylene | Chiral Rh(II) catalyst | Cyclopropane | 72% | 40% researchgate.net |

| 4-Methoxystyrene | Chiral Rh(II) catalyst | Cyclopropane | - | 75% researchgate.net |

| Hex-1-yne | Chiral Rh(II) catalyst | Cyclopropene | - | Low researchgate.net |

The success of asymmetric catalysis is critically dependent on the structure of the chiral ligand bound to the metal center. nih.govtaylorfrancis.com The ligand creates a chiral environment around the catalyst's active site, which differentiates between the prochiral faces of the substrate or reagent, leading to the preferential formation of one enantiomer. nih.gov

The design and synthesis of new chiral ligands are crucial for advancing asymmetric catalysis. nih.gov For rhodium-catalyzed reactions like the one mentioned above, "paddlewheel" dirhodium complexes with chiral bridging ligands are standard. researchgate.net However, the search for optimal ligands is ongoing, as demonstrated by the modest enantioselectivities achieved with standard catalysts for reactions involving ethyl 3,3,3-trifluoro-2-diazopropionate. researchgate.net

General strategies in ligand design involve creating structures with well-defined steric and electronic properties to maximize stereocontrol. enamine.net Families of widely used chiral ligands include those based on BINOL, bisoxazolines (BOX), and chiral phosphines like BINAP. wikipedia.org The optimization process often involves screening a library of ligands to find the best-performing one for a specific transformation, as the ideal ligand can vary significantly depending on the substrate and reaction type. taylorfrancis.com

Mechanistic Studies of Asymmetric Catalytic Cycles

The asymmetric synthesis of this compound often proceeds via the catalytic manipulation of imines derived from ethyl 3,3,3-trifluoropyruvate. thieme-connect.com Understanding the catalytic cycle is crucial for developing more efficient and selective methods.

One prominent approach involves the asymmetric addition of nucleophiles across the C=N bond of an aldimino ester precursor. For instance, iridium-catalyzed asymmetric allylation provides a pathway to quaternary trifluoromethylated amino acid derivatives. rsc.org The proposed mechanism highlights the role of a chiral ligand, such as a derivative of BINAP or a chiral phosphoric acid, complexed to a metal center (e.g., Iridium, Rhodium, or Indium). rsc.orgmdpi.com

The catalytic cycle typically involves the following key steps:

Formation of the Chiral Catalyst-Substrate Complex: The chiral catalyst coordinates with the imine substrate derived from ethyl 3,3,3-trifluoropyruvate. This coordination creates a chiral environment around the reactive imine bond.

Stereoselective Nucleophilic Attack: The nucleophile (e.g., an allyl boronate or a silyl (B83357) enol ether) is directed to attack one face of the imine preferentially. mdpi.com The chiral ligand's steric and electronic properties block the other face, leading to high enantioselectivity. For example, in Friedel-Crafts reactions, a chiral Brønsted acid catalyst can activate the imine and control the facial selectivity of the incoming nucleophile. thieme-connect.com

Product Release and Catalyst Regeneration: After the addition, the resulting product, an enantiomerically enriched derivative of this compound, dissociates from the metal center. The chiral catalyst is then regenerated, allowing it to enter a new cycle.

Transition state models, often proposed through computational and experimental studies, suggest that interactions such as hydrogen bonding or steric repulsion between the substrate, the catalyst, and the nucleophile are key to achieving high levels of stereocontrol. researchgate.net The development of novel chiral ligands and catalysts continues to be an active area of research to improve the efficiency and applicability of these synthetic routes. chinesechemsoc.org

Deracemization and Chiral Resolution Techniques

When a synthetic method produces a racemic mixture (an equal mix of both enantiomers) of this compound, separation techniques are required to isolate the desired enantiomer.

Enzymatic Resolution Approaches

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, most commonly lipases. almacgroup.com This method is applied to the racemic ester, this compound.

The general principle involves the enantioselective hydrolysis of the ester. One enantiomer of the ester fits well into the enzyme's active site and is hydrolyzed to the corresponding carboxylic acid, while the other enantiomer reacts much slower or not at all. mdpi.com

Table 1: Representative Hydrolases in the Kinetic Resolution of Fluorinated Esters

| Enzyme (Lipase) | Typical Selectivity | Observed Outcome | Reference |

|---|---|---|---|

| Amano PS (from Burkholderia cepacia) | High (S)-selectivity | Hydrolyzes the (S)-ester to (S)-acid, leaving unreacted (R)-ester. mdpi.com | mdpi.com |

| Candida antarctica Lipase B (CALB) | High (R)-selectivity | Can selectively hydrolyze the (R)-ester in some substrates. almacgroup.com | almacgroup.com |

| Pseudomonas fluorescens Lipase | High (S)-selectivity | Effective for producing (S)-acids from corresponding ethyl esters. almacgroup.com | almacgroup.com |

| Mucor miehei Lipase | Variable | Shows catalytic activity for resolving fluorinated precursors. nih.gov | nih.gov |

The result is a mixture of one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated by standard chemical techniques like acid-base extraction. The efficiency of this process, often quantified by the enantiomeric ratio (E), can be very high, exceeding 200 in some cases. almacgroup.com A variation known as dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. rsc.org

Chromatographic Resolution of Enantiomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are analytical and preparative methods for separating enantiomers. researchgate.net The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type phases are commonly effective. researchgate.netmdpi.com The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Table 2: Conditions for Chromatographic Enantioseparation

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase (for HPLC) | Key Optimization Factor | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-3) | Hexane (B92381)/Isopropanol mixtures with acidic modifier (e.g., TFA). mdpi.com | Alcohol modifier proportion. mdpi.com | mdpi.com |

| Chiral HPLC | Cyclofructan-based (e.g., Poroshell 120 CF6) | Hexane/Isopropanol/TFA. mdpi.com | Column Temperature. mdpi.com | mdpi.com |

| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXsm) | N/A (Carrier Gas: Helium or Hydrogen) | Temperature programming. gcms.cz | gcms.cz |

| Chiral HPLC | Pirkle-type (e.g., ULMO) | Hexane/2-Propanol. researchgate.net | Mobile phase composition. researchgate.net | researchgate.net |

The success of the separation is often measured by the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation of the two enantiomer peaks. mdpi.com

Crystallization-Based Separation Methods

Crystallization offers a scalable method for chiral resolution. The most common technique is diastereomeric resolution. This involves reacting the racemic mixture of the corresponding carboxylic acid (derived from hydrolysis of the ester) with a single, pure enantiomer of a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. researchgate.net

These diastereomeric salts have different physical properties, including solubility. researchgate.net By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. After separation by filtration, the desired enantiomer of the amino acid can be recovered by breaking the salt.

A second method, preferential crystallization, is applicable if the racemate crystallizes as a conglomerate (a mechanical mixture of separate (+)- and (-)-enantiomer crystals). uctm.edu In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, which then crystallize out preferentially. google.commpg.de This technique requires detailed knowledge of the system's phase diagram. uctm.edu

Optimization of Reaction Conditions and Yields in Academic Settings

In an academic context, significant effort is dedicated to optimizing synthetic protocols to maximize chemical yield and enantioselectivity. For the synthesis of this compound, several parameters are systematically varied and studied. mdpi.com

Key parameters for optimization include:

Catalyst Loading: The amount of the chiral catalyst is minimized to reduce costs while maintaining high conversion and selectivity. Loadings can range from 20 mol% down to as low as 0.2 mol% in highly efficient systems. researchgate.netnih.gov

Temperature: Reaction temperature can significantly affect both the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantiomeric excess (ee) by favoring the transition state of the desired product, though this may come at the cost of a longer reaction time. e3s-conferences.org

Solvent: The choice of solvent can influence substrate solubility, catalyst stability, and the energetics of the transition states, thereby impacting both yield and ee.

Reactant Concentration and Ratio: The molar ratio of reactants, such as the imine and the nucleophile, is adjusted to drive the reaction to completion and minimize side products. e3s-conferences.orgdergipark.org.tr

Response surface methodology (RSM) is a statistical approach sometimes used to efficiently explore the effects of multiple variables simultaneously and identify the optimal conditions for achieving the highest conversion and yield. e3s-conferences.orgdergipark.org.tr For example, studies on similar esterification reactions have shown that temperature and reactant ratios often have the most significant influence on reaction conversion. researchgate.net

Reactivity and Mechanistic Investigations of Ethyl 3,3,3 Trifluoroalaninate

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly alters the electronic and steric environment of the molecule, thereby influencing its reactivity.

Electronic Effects on Alpha-Carbon Reactivity

The three highly electronegative fluorine atoms in the trifluoromethyl group exert a strong inductive electron-withdrawing effect (-I effect) on the alpha-carbon. masterorganicchemistry.commdpi.comwikipedia.org This effect has several important consequences for the reactivity of the alpha-carbon.

The strong electron-withdrawing nature of the trifluoromethyl group makes the alpha-carbon more electrophilic. This increased electrophilicity enhances the susceptibility of the alpha-carbon to nucleophilic attack. The CF3 group's ability to stabilize an adjacent negative charge can be a crucial factor in certain reactions. acs.org While α-trifluoromethyl carbanions are generally unstable and can decompose by releasing a fluoride (B91410) ion, they can be stabilized by other electron-withdrawing groups, such as an ester. acs.org

The electron-withdrawing effect of the trifluoromethyl group also influences the acidity of the N-H protons of the amino group and the alpha-proton (if present). The increased positive charge on the alpha-carbon makes the attached protons more acidic.

Steric Hindrance Considerations

While fluorine is larger than hydrogen, the trifluoromethyl group can sometimes mimic the steric profile of a methyl group, allowing it to act as a bioisostere. mdpi.comwikipedia.org However, the CF3 group is generally considered to be sterically demanding. mdpi.com This steric bulk can hinder the approach of nucleophiles to the alpha-carbon and the carbonyl carbon of the ester group. The extent of steric hindrance can influence the regioselectivity and stereoselectivity of reactions involving ethyl 3,3,3-trifluoroalaninate. nih.govnih.gov For instance, the steric hindrance induced by the trifluoromethyl group can make peptide coupling on the N-terminal side challenging. epdf.pub

Nucleophilic Reactions

The electronic and steric properties of this compound dictate its behavior in nucleophilic reactions.

Amination Reactions

Amination reactions involve the formation of a new carbon-nitrogen bond. In the context of this compound, this can refer to reactions at the alpha-carbon or reactions involving the existing amino group.

The synthesis of N-heterocycles can be achieved through intramolecular C-H amination reactions. sioc-journal.cn Copper and other transition metals can catalyze these reactions, often with the use of directing groups to control selectivity. nih.gov

Ester Hydrolysis and Transesterification Mechanisms

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond by water to form a carboxylic acid and an alcohol. testbook.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid. libretexts.orglibretexts.org The reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com The departure of the ethoxide leaving group results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. libretexts.orgyoutube.com This reaction is generally irreversible. youtube.com

The strong electron-withdrawing effect of the trifluoromethyl group in this compound would be expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to its non-fluorinated analog.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. scielo.br This reaction is also typically catalyzed by an acid or a base. scielo.brmdpi.com The mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. scielo.br For example, reacting an ethyl ester with methanol (B129727) in the presence of a catalyst will produce the corresponding methyl ester and ethanol. researchgate.net

| Reaction | Nucleophile | Products | Catalyst |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Carboxylic Acid + Alcohol | Acid or Base |

| Transesterification | Alcohol (R'-OH) | New Ester + Original Alcohol | Acid or Base |

Reactions with Organometallic Reagents, including Grignard Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles and strong bases. fiveable.melibretexts.orglibretexts.org Their reactions with esters are well-documented.

Typically, the reaction of an ester with a Grignard reagent involves the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com The first equivalent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.com

| Reactant 1 | Reactant 2 (Excess) | Final Product (after workup) |

|---|---|---|

| Ethyl Ester (RCOOEt) | Grignard Reagent (R'MgX) | Tertiary Alcohol (RR'₂COH) |

In the case of this compound, the presence of the trifluoromethyl group could influence the reaction in several ways. The high electrophilicity of the carbonyl carbon would favor the initial nucleophilic attack. However, the stability of the resulting intermediate and the potential for side reactions due to the acidic N-H protons must be considered. Grignard reagents are strong bases and can deprotonate acidic protons, which would consume the reagent and prevent the desired addition reaction. libretexts.org

The reaction of organometallic reagents can also be influenced by the choice of solvent and other reaction conditions. gelest.com For instance, some coupling reactions utilize organocopper reagents, which can be prepared from organolithium compounds. pressbooks.pub

Transition State Stability Analysis

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the stability of transition states in reactions involving fluorinated compounds. numberanalytics.commit.edu For reactions involving this compound, the strong electron-withdrawing nature of the CF3 group plays a crucial role in stabilizing transition states, particularly in reactions where a negative charge develops. For instance, in reactions with Grignard reagents, the CF3 group enhances the stability of the transition state, which can influence the reaction pathway and product distribution.

Theoretical investigations into the conformational preferences of similar amino acid esters suggest that the interplay between steric and hyperconjugative effects dictates their behavior. usp.br In the case of this compound, the bulky and highly electronegative CF3 group would be expected to have a dominant effect on the geometry and energy of transition states. Computational models can predict these structures with increasing accuracy, providing insights into reaction mechanisms at a molecular level. mit.eduims.ac.jparxiv.org The stabilization of transition states by the CF3 group is a key factor in understanding its unique reactivity.

Kinetic Studies and Rate Constant Comparisons with Analogues

Kinetic studies provide quantitative data on reaction rates, allowing for a direct comparison of the reactivity of this compound with its non-fluorinated and other fluorinated analogues. The rate of a chemical reaction is quantified by the reaction rate constant (k), which is influenced by factors such as temperature and the activation energy of the reaction. wikipedia.orgyoutube.com

While specific kinetic data for every reaction of this compound is not extensively documented in publicly available literature, general principles of physical organic chemistry and studies on related fluorinated compounds allow for well-founded estimations. The electron-withdrawing CF3 group is known to decrease the electron density at the carbonyl carbon of the ester group, which would be expected to slow down the rate of nucleophilic attack compared to ethyl alaninate. Conversely, in reactions where the amino group acts as a nucleophile, the CF3 group's influence on its basicity will affect the reaction kinetics.

The table below illustrates a hypothetical comparison of rate constants for a generic nucleophilic acyl substitution reaction, based on the known electronic effects of the trifluoromethyl group.

| Compound | Relative Rate Constant (k_rel) | Expected Reaction Order |

| Ethyl alaninate | 1 | Second Order |

| This compound | < 1 | Second Order |

This table is interactive. Click on the headers to sort the data.

Electrophilic Reactions

In the context of this compound, electrophilic reactions can occur at the amino group or the α-carbon. The nucleophilicity of the amino group is reduced by the inductive effect of the nearby trifluoromethyl group. This deactivation makes reactions with electrophiles, such as acylation or alkylation at the nitrogen atom, proceed at a slower rate compared to its non-fluorinated analog.

Electrophilic substitution at the α-carbon is also influenced by the CF3 group. The generation of a carbanion at this position, a common step in many C-C bond-forming reactions, is facilitated by the stabilizing effect of the electron-withdrawing trifluoromethyl group on the negative charge. However, the subsequent reaction with an electrophile would be in competition with other possible reaction pathways.

Radical-Mediated Transformations

The trifluoromethyl group is a key player in a variety of radical reactions. Radical-mediated transformations of this compound can lead to the formation of novel fluorinated compounds.

Elucidation of Radical Pathways

The generation of a radical at the α-position of this compound can be achieved through various methods, including the use of radical initiators. The resulting α-amino radical is a versatile intermediate that can participate in a range of transformations. science.gov Mechanistic studies, often employing radical trapping experiments with agents like TEMPO, have been used to confirm the involvement of radical pathways in similar systems. rsc.orgbeilstein-journals.org

The addition of a trifluoromethyl radical (•CF3), generated from sources like CF3SO2Na, to unsaturated systems is a well-established method for trifluoromethylation. beilstein-journals.orgnih.gov While not a direct transformation of this compound itself, these studies provide insight into the behavior of the trifluoromethyl group in radical processes. The mechanism often involves a single-electron transfer (SET) process. beilstein-journals.org

Control of Byproduct Formation in Radical Reactions

A significant challenge in radical chemistry is controlling the formation of byproducts. nih.gov In radical reactions involving this compound, potential side reactions could include dimerization of radical intermediates, elimination reactions, or undesired reactions with the solvent or other components of the reaction mixture.

Strategies to minimize byproduct formation include the careful selection of reaction conditions such as temperature, solvent, and the concentration of radical initiators and traps. nih.gov In some radical trifluoromethylation reactions, the use of additives can suppress the formation of oxidized byproducts. beilstein-journals.org For example, in copper-mediated 1,2-bis(trifluoromethylation) of alkenes, increasing the concentration of the copper catalyst was found to be beneficial for chemoselectivity and reduced the formation of dimerized side products. beilstein-journals.org

Comparative Reactivity Studies with Non-Fluorinated Analogues

Comparative studies between this compound and its non-fluorinated counterpart, ethyl alaninate, are crucial for understanding the specific effects of the trifluoromethyl group. The primary differences in reactivity stem from the strong electron-withdrawing nature and steric bulk of the CF3 group.

The gas-phase basicity and proton affinity of fluorinated amines have been studied, providing a fundamental understanding of how the CF3 group affects the properties of the amino group. nist.gov This has direct implications for the nucleophilicity of the nitrogen atom in this compound compared to ethyl alaninate.

The following table summarizes the expected qualitative differences in reactivity based on the electronic properties of the two compounds.

| Reaction Type | Reactivity of Ethyl alaninate | Reactivity of this compound | Rationale |

| Nucleophilic attack at carbonyl | Higher | Lower | CF3 group deactivates the carbonyl carbon. |

| Nucleophilicity of amino group | Higher | Lower | CF3 group reduces the basicity of the nitrogen. |

| Acidity of α-proton | Lower | Higher | CF3 group stabilizes the conjugate base. |

This table is interactive. Click on the headers to sort the data.

Theoretical studies comparing the conformational landscapes of amino acid esters and their N-acetylated derivatives highlight the role of intramolecular interactions in determining their reactivity. usp.br For this compound, the strong dipole of the C-F bonds would significantly influence these interactions, leading to different conformational preferences and, consequently, different reactivity profiles compared to ethyl alaninate.

Applications in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The chiral nature of ethyl 3,3,3-trifluoroalaninate makes it an invaluable starting material for the stereoselective synthesis of complex molecules. The trifluoromethyl group introduces significant steric bulk and alters the electronic nature of the molecule, influencing the stereochemical outcome of reactions at or near the chiral center. This has been exploited in the synthesis of various intricate structures, including substituted piperidines, which are common motifs in pharmaceuticals.

For instance, the enantioselective synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers has been achieved through the iridium-catalyzed hydrogenation of pyridinium (B92312) hydrochlorides derived from trifluoromethylated precursors. rsc.org The presence of the trifluoromethyl group was found to increase the reactivity of the substrate, allowing for the creation of three contiguous stereocenters in a single step. rsc.org Similarly, silyl-aza-Prins reactions utilizing vinyl silyl (B83357) trifluoromethyl amines, which can be derived from this compound, have been employed to construct highly functionalized 2-trifluoromethyl-piperidines. mdpi.com

While the direct total synthesis of complex natural products using this compound as the primary chiral building block is an area of ongoing research, its utility in constructing key fragments of such molecules is well-established. nih.govsustech.edu.cnorganic-chemistry.orgnih.gov The ability to introduce a trifluoromethylated chiral center with high fidelity is a significant advantage in the synthesis of novel bioactive compounds.

Incorporation into Peptidomimetics and Fluorinated Peptides

The incorporation of fluorinated amino acids like 3,3,3-trifluoroalanine into peptides offers a powerful strategy to modulate their conformational properties, stability, and biological activity. ias.ac.innih.gov this compound serves as a readily available precursor for the introduction of the trifluoroalanine (B10777074) residue into peptide chains.

The trifluoromethyl group can significantly influence the local conformation of the peptide backbone, leading to the formation of constrained peptide analogues with well-defined secondary structures. ias.ac.inchapman.edunih.govnih.govnih.govmit.edu This conformational restriction can enhance binding affinity and selectivity for biological targets. chapman.edu Moreover, the C-F bond is exceptionally stable towards metabolic degradation, and the trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

Conformational studies of peptides containing trifluoroalanine have shown that the steric and electronic effects of the trifluoromethyl group can favor specific dihedral angles, leading to predictable and stable secondary structures. ias.ac.in This has been leveraged in the design of peptidomimetics with improved pharmacological profiles.

Precursor for Trifluoromethyl-Substituted Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of a wide range of trifluoromethyl-substituted heterocycles, which are prominent scaffolds in medicinal chemistry. The trifluoromethyl group is a key pharmacophore in numerous approved drugs. mdpi.com

One of the most powerful methods for the synthesis of these heterocycles is through cycloaddition reactions. For example, imines derived from this compound can undergo [3+2] cycloaddition reactions with various dipolarophiles to generate highly substituted trifluoromethyl-pyrrolidines. rsc.org The development of squaramide-catalyzed domino Michael/aza-Henry reactions has provided an efficient route to functionalized 5-trifluoromethyl- and 3-nitro-substituted pyrrolidines with excellent diastereo- and enantioselectivity.

Furthermore, the synthesis of trifluoromethyl-substituted piperidines, another important class of heterocycles, has been achieved through various strategies starting from trifluoroalanine derivatives. These include intramolecular aza-Michael additions and lactamization of precursors derived from trifluoromethylated amino acids. mdpi.com The resulting trifluoromethyl-piperidines are valuable building blocks for the synthesis of novel drug candidates. google.com

Methodology Development in Fluorination Chemistry

The unique reactivity of this compound and its derivatives has spurred the development of new methodologies in fluorination chemistry. The compound serves as a versatile platform for exploring novel catalytic asymmetric transformations. frontiersin.orgmdpi.comnih.govresearchgate.neteuropa.eu

For example, the development of enantioselective iridium-catalyzed hydrogenation of pyridinium salts derived from trifluoromethylated precursors highlights the role of the trifluoromethyl group in enhancing reactivity and controlling stereoselectivity. rsc.org This methodology provides a valuable tool for the synthesis of chiral piperidines.

Moreover, the synthesis of fluorinated amino acid analogues itself has driven the development of novel enzymatic and catalytic methods. The use of biocatalysts for the stereoselective synthesis of fluorinated compounds is a rapidly growing area of research, offering an environmentally benign alternative to traditional chemical methods. rsc.org The insights gained from studying the reactivity of compounds like this compound contribute to the broader understanding of fluorine chemistry and facilitate the design of new and more efficient synthetic transformations.

Contributions to Synthetic Accessibility of Fluorinated Bioisosteres

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of drug design. The trifluoromethyl group is often used as a bioisostere for a methyl group or other small alkyl groups. This compound provides a convenient and efficient route to introduce the trifluoromethylated alanine (B10760859) moiety as a bioisosteric replacement for natural amino acids like alanine or leucine (B10760876) in peptides and other bioactive molecules. nih.govnih.gov

The substitution of a natural amino acid with trifluoroalanine can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of a drug candidate. The increased lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability, while the stability of the C-F bond can improve metabolic stability. epdf.pub

The synthetic accessibility of fluorinated bioisosteres of natural amino acids and neurotransmitters is greatly enhanced by the availability of chiral building blocks like this compound. nih.gov This allows medicinal chemists to systematically explore the effects of fluorination on biological activity and to design novel therapeutic agents with improved efficacy and safety profiles. For instance, fluorinated analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, have been synthesized and evaluated as enzyme inhibitors, demonstrating the potential of this approach in neuroscience drug discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Ethyl 3,3,3-trifluoroalaninate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained. libretexts.org

High-Resolution ¹⁹F NMR for Purity Assessment and Structural Features

Fluorine-19 (¹⁹F) NMR is particularly valuable for analyzing fluorine-containing compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR, spanning approximately 800 ppm, minimizes the likelihood of signal overlap, which simplifies spectral interpretation and is advantageous for purity assessment. wikipedia.orgicpms.cz

In the ¹⁹F NMR spectrum of this compound, the trifluoromethyl (CF₃) group typically exhibits a singlet, as seen in related trifluoroalanine (B10777074) derivatives where the CF₃ signal appears around -72.0 ppm. The precise chemical shift provides a clear indication of the electronic environment of the fluorine atoms. Any impurities containing fluorine would likely present separate and distinct signals, allowing for their detection and quantification. nih.gov This makes ¹⁹F NMR a rapid and effective method for determining the purity of the compound with respect to other fluorinated species. diva-portal.org The high resolution of the technique also allows for the observation of coupling between fluorine and other nuclei, such as protons (¹H), which can provide further structural confirmation. icpms.cz

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Elucidation

A complete structural analysis of this compound requires the combined use of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy.

¹H NMR: The ¹H NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule. For this compound, specific signals corresponding to the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃) and the α-proton are expected. The chemical shifts and splitting patterns of these signals are influenced by neighboring atoms, providing valuable connectivity data. hmdb.cachemicalbook.com For instance, the α-proton signal will be coupled to the adjacent amino group protons and potentially the trifluoromethyl group.

¹³C NMR: ¹³C NMR spectroscopy reveals the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. researchgate.net The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like fluorine and oxygen. libretexts.orgbhu.ac.in The carbonyl carbon of the ester group is typically found far downfield (around 170-180 ppm), while the carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. bhu.ac.in

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom in the amino group. researchgate.net The chemical shift of the nitrogen is sensitive to protonation state and hydrogen bonding, providing details about the molecular structure and intermolecular interactions. researchgate.netnii.ac.jp

A summary of expected NMR data for this compound is presented below:

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹⁹F | -CF₃ | ~ -72.0 | Singlet (or Quartet in ¹H coupled) |

| ¹H | -OCH₂CH₃ | ~ 4.2 | Quartet |

| -OCH₂CH₃ | ~ 1.3 | Triplet | |

| α-CH | Variable | Multiplet | |

| -NH₂ | Variable | Broad Singlet | |

| ¹³C | C =O | ~ 170-180 | Singlet |

| -C F₃ | ~ 122 (q, ¹JCF ≈ 285 Hz) | Quartet | |

| -OC H₂CH₃ | ~ 64 | Singlet | |

| α-C H | ~ 53 | Quartet (due to ²JCF) | |

| -OCH₂C H₃ | ~ 14 | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for chiral molecules like this compound. While standard NMR cannot distinguish between enantiomers, chiral NMR spectroscopy provides a powerful method for this analysis. scispace.com This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). bohrium.comresearchgate.net

Upon interaction with a chiral agent, the enantiomers of this compound are converted into diastereomers or form diastereomeric complexes. These diastereomers have different physical properties and, crucially, distinct NMR spectra. bohrium.com This results in the separation of signals for each enantiomer, most clearly observed in ¹⁹F or ¹H NMR. nih.gov The relative integration of these separated signals allows for the direct and accurate calculation of the enantiomeric excess. ox.ac.uk Chiral agents such as cyclodextrins or lanthanide shift reagents are often employed for this purpose. spectroscopyonline.commit.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu

GC-MS for Volatile Product Analysis and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds. nih.gov In the context of this compound synthesis, GC-MS can be used to identify volatile impurities, such as residual solvents or by-products from the reaction. ijpsonline.comresearchgate.net

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. docbrown.info

| Potential Volatile Impurity | Analytical Information from GC-MS |

| Residual Solvents (e.g., Ethanol (B145695), Diethyl ether) | Identification based on retention time and characteristic mass spectrum. |

| Unreacted Starting Materials | Detection of materials used in the synthesis that were not fully consumed. |

| Volatile By-products | Identification of unintended products formed during the reaction. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.combiocompare.com This precision allows for the determination of the exact elemental formula of a molecule. bioanalysis-zone.com For this compound (C₅H₈F₃NO₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For example, the calculated exact mass of the molecular ion [M]⁺ of this compound is a specific value that can be confirmed by HRMS, providing unambiguous evidence of the compound's identity.

Chiral Chromatography

Chiral chromatography is an essential technique for the separation of enantiomers. For this compound, which possesses a stereogenic center at the α-carbon, separating the (R)- and (S)-enantiomers is critical for characterizing its stereochemical purity. This is accomplished using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP).

HPLC for Enantiomeric Purity Analysis

High-performance liquid chromatography is a powerful method for the determination of the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us The direct separation of enantiomers on a chiral stationary phase is the most common approach. humanjournals.com This involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. chiralpedia.com

For the analysis of amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely used due to their broad applicability and high resolving power. humanjournals.comphenomenex.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is crucial for achieving optimal separation. hplc.eu

In a typical analytical workflow, a solution of racemic or enantiomerically-enriched this compound would be injected into an HPLC system equipped with a chiral column. The enantiomers would interact differently with the CSP, resulting in two distinct peaks in the chromatogram, each corresponding to one enantiomer. The enantiomeric excess can then be calculated from the integrated areas of these peaks. The method must be validated for linearity, precision, and accuracy to ensure reliable quantification. nih.govelte.hu

The table below illustrates a hypothetical separation of this compound enantiomers based on typical conditions used for similar fluorinated amino acid derivatives.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical Enantiomer 1) | 12.5 min |

| Retention Time (Hypothetical Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another highly effective technique for the enantiomeric separation of volatile compounds like this compound. chromatographyonline.com The use of capillary columns coated with a chiral stationary phase is standard practice for these separations. sci-hub.se

For amino acid derivatives, two main types of CSPs are commonly employed: cyclodextrin (B1172386) derivatives and chiral amino acid derivatives. researchgate.net Cyclodextrin-based CSPs separate enantiomers based on inclusion complexation. chromatographyonline.com Chirasil-L-Val, a CSP based on L-valine, is particularly effective for the separation of N-acyl amino acid esters. researchgate.netresearchgate.net

Often, derivatization of the amino group is necessary to improve the volatility and chromatographic behavior of the analyte. nih.gov A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide. This N-trifluoroacetyl derivative of this compound would then be analyzed by GC-MS. The separation of the enantiomers is achieved on a chiral capillary column, allowing for the determination of the enantiomeric ratio. nih.gov

The following table presents a prospective set of conditions for the chiral GC analysis of N-trifluoroacetyl-ethyl 3,3,3-trifluoroalaninate.

| Parameter | Condition |

|---|---|

| Column | Chirasil®-L-Val |

| Dimensions | 25 m x 0.25 mm ID, 0.16 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | Initial 80 °C, ramp at 4 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

| Retention Time (Hypothetical Enantiomer 1) | 18.2 min |

| Retention Time (Hypothetical Enantiomer 2) | 19.5 min |

| Separation Factor (α) | 1.08 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. youtube.com By analyzing the resulting diffraction pattern, a detailed electron density map can be constructed, from which the precise spatial arrangement of atoms can be determined. nih.gov

To determine the absolute configuration of a chiral molecule like this compound, a high-quality single crystal of one of its enantiomers is required. researchgate.net The analysis of anomalous dispersion effects in the diffraction data is key. thieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, anomalous scattering occurs, causing small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter, derived from these differences, provides a reliable indicator of the absolute configuration of the crystal structure. soton.ac.uk A value close to 0 indicates the correct stereochemistry has been assigned, while a value near 1 suggests the inverted structure is correct.

While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unambiguous. researchgate.net For this compound, a successful crystal structure analysis would yield precise bond lengths, bond angles, and torsional angles, and would definitively establish the (R) or (S) configuration of the chiral center.

Below is a table of hypothetical crystallographic data that would be obtained from an X-ray diffraction experiment on a single crystal of (R)-Ethyl 3,3,3-trifluoroalaninate.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈F₃NO₂ |

| Formula Weight | 171.12 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 15.21 |

| Volume (ų) | 756.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.503 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(3) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool in computational chemistry for its balance of accuracy and computational cost.

DFT calculations are instrumental in predicting the stable three-dimensional arrangements of atoms in a molecule, known as conformations. By mapping the potential energy surface of Ethyl 3,3,3-trifluoroalaninate, researchers can identify low-energy conformers and understand the rotational barriers between them. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can be calculated. These properties are fundamental to understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties of this compound.

Below is a table illustrating the type of electronic property data that can be obtained from DFT calculations for a molecule like this compound.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.2 D |

| Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations. Specific experimental or calculated data for this compound is not readily available in published literature. |

DFT is also a powerful tool for elucidating reaction mechanisms. By modeling the transition states and intermediates of a chemical reaction, it is possible to calculate the activation energies (or barriers) and map out the most favorable reaction pathways. This information is critical for predicting reaction rates and understanding how a reaction proceeds at a molecular level.

For derivatives of this compound, DFT calculations can be used to study their reactivity, such as in reactions involving the amino or ester groups. For example, computational modeling can predict the activation barriers for reactions like N-acylation or hydrolysis, providing insights into the stability and reactivity of the compound under different conditions. Studies on related compounds have shown that the trifluoromethyl group can enhance the stability of transition states in certain reactions.

The following table provides an example of how activation energy data for a hypothetical reaction of this compound could be presented.

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Hydrolysis | TS1 | 25.4 |

| N-Acetylation | TS2 | 15.2 |

| Note: The values in this table are for illustrative purposes and do not represent published data for this compound. |

Prediction of Molecular Conformations and Electronic Properties

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound in different environments, such as in solution.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of a molecule. This includes nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths.

By calculating these parameters and comparing them with experimental spectra, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and vibrational properties. For this compound, computational prediction of its 1H, 13C, and 19F NMR spectra would be particularly valuable for its characterization. Discrepancies between calculated and experimental spectra can also point to specific molecular interactions or conformational effects. Studies on other molecules have shown that calculated spectroscopic data can be in good agreement with experimental findings. nih.gov

The table below illustrates how a comparison between predicted and experimental spectroscopic data for this compound might be presented.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 13C NMR (C=O) | 170.5 ppm | 171.2 ppm |

| 19F NMR (CF3) | -72.1 ppm | -72.5 ppm |

| IR (C=O stretch) | 1750 cm-1 | 1745 cm-1 |

| Note: The values in this table are hypothetical examples and are not based on published data for this compound. |

Derivatives and Analogues of Ethyl 3,3,3 Trifluoroalaninate

Structure-Reactivity Relationship Studies of Substituted Derivatives

The reactivity of derivatives of Ethyl 3,3,3-trifluoroalaninate is largely dictated by the powerful electron-withdrawing nature of the trifluoromethyl group. This group significantly impacts the electron density and reactivity of the entire molecule, particularly at the α-carbon and the adjacent amine and ester functionalities.

The CF3 group's influence on the acidity of the α-proton and the nucleophilicity of the amino group is a key aspect of its structure-reactivity profile. The inductive effect of the CF3 group makes the α-proton more acidic compared to its non-fluorinated counterpart, alanine (B10760859). This increased acidity can facilitate enolate formation, which is a key step in various carbon-carbon bond-forming reactions. However, the generation of a carbanion α to a CF3 group can also lead to β-defluorination, forming an alkene, which presents a synthetic challenge. cas.cn

Furthermore, the electron-withdrawing CF3 group reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity. This has implications for reactions such as acylation or alkylation at the amino position.

A summary of the expected effects of substituents on the reactivity of this compound derivatives is presented in the table below.

| Substituent Position | Type of Substituent | Expected Effect on Reactivity |

| α-carbon | Electron-withdrawing (e.g., additional halogen) | Increased acidity of α-proton, potential for enhanced enolization but also increased risk of elimination reactions. |

| Amino Group (N-substitution) | Electron-donating group (e.g., alkyl) | Increased nucleophilicity of the nitrogen atom. |

| Amino Group (N-substitution) | Electron-withdrawing group (e.g., acyl, sulfonyl) | Decreased nucleophilicity of the nitrogen atom, increased acidity of the N-H proton. |

| Ester Group (O-alkyl) | Sterically bulky alkyl group | May hinder reactions at the carbonyl carbon due to steric hindrance. |

This table presents generalized expected effects based on fundamental principles of organic chemistry.

Stereochemical Control in Analogue Synthesis

The synthesis of enantiomerically pure analogues of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. acs.org Several strategies have been developed for the stereoselective synthesis of α-trifluoromethyl α-amino acids and their derivatives. acs.orgresearchgate.net

One common approach involves the use of chiral auxiliaries. For instance, chiral N-tert-butylsulfinylimines can be used as templates to direct the stereoselective addition of nucleophiles. acs.org The stereochemical outcome of such reactions can often be controlled by the choice of solvent and reaction conditions. acs.org Another method utilizes chiral 2-trifluoromethyl-1,3-oxazolidines, which can undergo ring-opening reactions with various nucleophiles under Lewis acid activation to provide functionalized α-trifluoromethylamines with high stereoselectivity. researchgate.netresearchgate.net

Asymmetric catalysis is another powerful tool for establishing the stereochemistry of these analogues. For example, phosphine (B1218219) organocatalysts have been employed in Michael addition reactions of α-trifluoromethylated esters to electron-deficient alkenes, leading to products with a CF3-containing quaternary carbon center. cas.cnnih.gov Furthermore, the asymmetric reduction of trifluoromethylated ketoimines or related precursors using chiral catalysts or enzymes can provide access to enantiomerically enriched trifluoroalaninate analogues. nih.gov

The Reformatsky-type reaction of chiral 3-(2-bromo-3,3,3-trifluoropropanoyl)-4-benzyl-2-oxazolidinone with imines has been shown to produce α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner. rsc.orgrsc.org This highlights the potential for substrate-controlled diastereoselective reactions in the synthesis of complex analogues.

| Method | Key Feature | Stereochemical Outcome |

| Chiral Auxiliaries (e.g., N-tert-butylsulfinylimine) | Covalent attachment of a chiral group to guide the reaction. | High diastereoselectivity, which can be converted to high enantiomeric excess upon removal of the auxiliary. acs.org |

| Asymmetric Catalysis (e.g., phosphine organocatalysts) | Use of a chiral catalyst to create a chiral environment for the reaction. | Enantioselective formation of the desired product. cas.cnnih.gov |

| Substrate-Controlled Diastereoselective Reactions | Use of a chiral substrate to direct the stereochemical course of a reaction. | High diastereoselectivity based on the inherent chirality of the starting material. rsc.orgrsc.org |

| Biocatalysis (e.g., Lactate Dehydrogenase) | Use of enzymes for stereospecific transformations. | High enantiomeric excess in the reduction of keto precursors. nih.gov |

This table summarizes common strategies for stereochemical control in the synthesis of trifluoromethylated amino acid analogues.

Exploration of Various Alkyl Ester Analogues

The ester functionality of this compound can be readily modified to produce a variety of alkyl ester analogues, such as methyl, propyl, or benzyl (B1604629) esters. The nature of the alkyl group can influence the physical properties of the compound, such as its solubility, volatility, and lipophilicity. It can also affect its reactivity in subsequent transformations, for example, by providing a protecting group that can be selectively removed under different conditions.

The synthesis of these analogues typically involves the esterification of the corresponding carboxylic acid, 3,3,3-trifluoroalanine, with the desired alcohol under acidic conditions or through the use of coupling agents. Alternatively, transesterification of an existing ester, such as the ethyl ester, can be performed.

The choice of the ester group can be critical in the context of drug design and development. For instance, different alkyl esters can exhibit different rates of hydrolysis in vivo, which can be exploited to modulate the release and bioavailability of the active carboxylic acid.

The synthesis of various α-trifluoromethyl esters has been achieved through several methods, including the reaction of ketene (B1206846) silyl (B83357) acetals with electrophilic trifluoromethylating agents in the presence of a Lewis acid catalyst. organic-chemistry.orgorganic-chemistry.org This approach allows for the direct formation of α-trifluoromethyl esters with a wide range of ester groups. Another method involves the α-trifluoromethylation of secondary and sterically hindered carboxylates using bromine trifluoride. nih.gov

| Alkyl Ester Analogue | Alcohol for Esterification | Potential Impact on Properties |

| Mthis compound | Methanol (B129727) | Increased volatility compared to the ethyl ester. |

| Propyl 3,3,3-trifluoroalaninate | Propanol | Increased lipophilicity compared to the ethyl ester. |

| Benzyl 3,3,3-trifluoroalaninate | Benzyl alcohol | Can serve as a protecting group that is removable by hydrogenolysis. |

| tert-Butyl 3,3,3-trifluoroalaninate | tert-Butanol | Sterically hindered ester, can be cleaved under acidic conditions. |

This table provides examples of different alkyl ester analogues and their potential properties.

Future Research Directions and Emerging Trends

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure fluorinated amino acids, including derivatives of Ethyl 3,3,3-trifluoroalaninate, is a significant focus of current research due to their importance in medicinal chemistry and protein engineering. acs.orgbeilstein-journals.orgnih.govnih.gov While numerous synthetic strategies have been developed, there is a persistent need for more efficient and scalable methods to produce these compounds in high enantiomeric purity. acs.orgbeilstein-journals.orgnih.govnih.gov

A key area of development is the use of chiral catalysts to control the stereochemistry of reactions. Asymmetric catalysis, employing a wide variety of newly designed catalysts, is at the forefront of producing α-CF3-α-amino acids with high enantioselectivity. mdpi.com This includes methods like enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.com For instance, chiral Ni(II) complexes have emerged as powerful tools for the gram-scale asymmetric synthesis of a diverse range of fluorinated amino acids, achieving high enantiomeric purity (99% ee). acs.orgnih.gov This strategy is advantageous as it allows for a uniform approach starting from similar materials. acs.orgnih.gov

Another promising strategy involves the reductive amination of trifluoropyruvates. nih.gov Researchers have improved this method by using a chiral sulfinylimine auxiliary, which leads to high enantioselectivity in the reduction step. nih.gov Subsequent removal of this chiral auxiliary yields the desired 3,3,3-trifluoroalanine methyl ester as a single enantiomer. nih.gov Organocatalysis also presents a viable route. For example, a Mannich-type reaction of diketones with imino esters, catalyzed by a chiral thiourea, provides good enantioselectivity for a range of nucleophiles, offering a robust method for creating novel trifluoromethylated amino acids. nih.gov

Furthermore, the development of synthetic routes starting from readily available fluorinated building blocks is an ongoing effort. mdpi.com The synthesis of chiral α-difluorinated amino acids has been achieved with excellent enantiomeric excess via copper-catalyzed asymmetric difluoromethylation using an in-situ generated difluorocarbene. mdpi.com These advancements highlight the continuous search for more practical and efficient methods for producing enantiopure fluorinated amino acids like this compound.

Exploration of New Reactivity Profiles

The trifluoromethyl group in this compound significantly influences its reactivity, making it a valuable precursor for synthesizing a variety of complex molecules, particularly heterocyclic compounds. bohrium.comrsc.orgrsc.orgresearchgate.net The electron-withdrawing nature of the CF3 group enhances the stability of transition states in certain reactions.

A significant area of exploration is the use of this compound derivatives in cycloaddition reactions. For example, 2-trifluoromethylated 3-pyrrolines and pyrrolidines have been synthesized through the condensation of 3,3,3-trifluoroalanine with carbonyl compounds. bohrium.comresearchgate.net This reaction proceeds via the formation of azomethine ylides and a subsequent [3+2] cycloaddition with electron-deficient alkynes and alkenes under mild conditions. bohrium.comresearchgate.net The resulting pyrrolines can be further converted to the corresponding pyrroles. bohrium.comresearchgate.net

Researchers are also investigating the use of trifluoroalanine (B10777074) derivatives in the construction of other heterocyclic systems. For instance, a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction has been developed for the one-step synthesis of trisubstituted oxazoles from trifluoroalanine derivatives, a method that is practical for gram-scale synthesis. figshare.com Additionally, methyl 2-oxalylimino- and 2-(phosphonoformimido)-3,3,3-trifluoropropanoates, derived from methyl trifluoropyruvate, serve as intermediates for a variety of novel 3,3,3-trifluoroalanine derivatives that are potential drug candidates. rsc.org The synthetic potential of methyl α-iminotrifluoropropionate, prepared via an aza-Wittig reaction, has also been demonstrated in creating functionalized acyclic and heterocyclic derivatives containing the trifluoroalanine fragment. thieme-connect.com

The unique reactivity of trifluoroacetimidoyl chlorides (TFAICs) and their derivatives, which can be derived from trifluoroalanine, is another active area of research. rsc.org These compounds are valuable for the direct synthesis of trifluoromethyl-containing heterocycles through cascade annulation reactions with suitable coupling partners. rsc.org This strategy benefits from the easy availability, relative stability, and high reactivity of TFAICs. rsc.org

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is an emerging and promising technique that is being increasingly applied to organofluorine chemistry to overcome challenges associated with traditional batch reactions. rsc.orgbeilstein-journals.orgnumberanalytics.com This methodology offers several advantages, including enhanced safety, improved reaction control, faster mixing, efficient heat transfer, and precise control over residence times. beilstein-journals.orgnumberanalytics.comchemistryviews.org

The synthesis of fluorinated amino acids, including derivatives of this compound, is particularly well-suited for flow chemistry. chemistryviews.orgmpg.de Researchers have developed a protecting-group-free, semi-continuous process for synthesizing racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This process involves a photooxidative cyanation of a fluorinated amine to produce the corresponding α-amino nitrile, which is then hydrolyzed to the desired amino acid. chemistryviews.org The key benefits of this flow synthesis are the elimination of intermediate purification steps and the potential for large-scale production. chemistryviews.org

Continuous flow technology has also been successfully employed for the difluoromethylation of α-sp3-carbon centers using fluoroform gas. rsc.org This method significantly reduces reaction times compared to batch protocols. rsc.org Furthermore, a scalable continuous flow system has been developed for the synthesis of D,L-α-difluoromethylornithine (eflornithine), an important pharmaceutical, from fluoroform. rsc.org

A general synthetic protocol for photoinduced α-CF3 amino acids using continuous flow technology has also been demonstrated. nih.gov This visible-light-mediated, metal-free radical alkylation of trifluoromethyl-containing imino esters benefits from the enhanced mixing and precise reaction time control offered by microfluidic reactors, making it a powerful tool for constructing CF3-containing amino acid scaffolds. nih.gov The integration of flow chemistry is expected to make a wider range of fluorinated building blocks, including this compound derivatives, more accessible for applications in medicinal chemistry, protein engineering, and materials science. chemistryviews.org

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

Advanced spectroscopic techniques are proving to be invaluable for the real-time monitoring and mechanistic investigation of reactions involving fluorinated compounds like this compound. In particular, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for clear differentiation of various fluorine-containing species. nih.govnih.gov

Benchtop 19F NMR spectroscopy has been effectively used for real-time reaction monitoring and tracking of reactive intermediates in the synthesis of trifluorinated compounds. nih.gov For example, in the Biginelli multicomponent reaction to prepare a trifluorinated analog of monastrol, 19F NMR was used to quantify the rates of formation and reaction of fluorinated intermediates and products, which helped to elucidate the reaction mechanism. nih.gov This technique allows for the use of non-deuterated solvents, making it a convenient method for rapid, real-time monitoring of organic reactions. nih.gov

In situ infrared (IR) spectroscopy is another powerful technique for gaining kinetic and mechanistic insights. Time-resolved IR spectroscopy has been employed to study the manganese-mediated C–H bond activation of fluorinated aromatics. figshare.comyork.ac.ukwhiterose.ac.uk This technique allowed researchers to correlate the rates of terminal acetylene (B1199291) insertion into the C–Mn bond with the thermodynamic stability of the regioisomeric complexes, providing critical information about the factors that control site selectivity in these reactions. figshare.comyork.ac.ukwhiterose.ac.uk In situ IR monitoring has also been used to confirm the consumption of anhydrides and the formation of polypeptides during polymerization reactions. core.ac.uk

The combination of 19F NMR and mass spectrometry has proven to be a powerful approach for identifying and quantifying the products of reactions involving fluorinated pharmaceuticals. researchgate.net This combined approach aids in elucidating reaction pathways and understanding the fate of fluorinated functional groups under various conditions. researchgate.net These advanced in situ monitoring techniques are crucial for optimizing reaction conditions, understanding complex reaction mechanisms, and ensuring the efficient and selective synthesis of desired fluorinated products.

Q & A

Q. What are the common synthetic routes for Ethyl 3,3,3-trifluoroalaninate, and how can reaction conditions influence yield?

this compound is typically synthesized via esterification of 3,3,3-trifluoroalanine with ethanol under acidic catalysis. Alternative methods include nucleophilic substitution of trifluoromethyl-containing precursors. For example, sodium hypochlorite in acetonitrile at 20°C achieves ~69% yield via oxidative coupling . Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios of reactants. Optimization via Design of Experiments (DoE) is recommended for scalability .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on spectroscopic techniques:

Q. What safety protocols are critical when handling this compound?